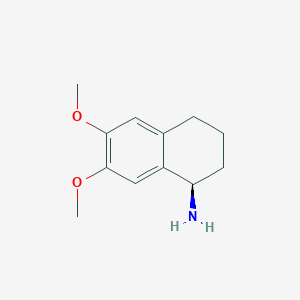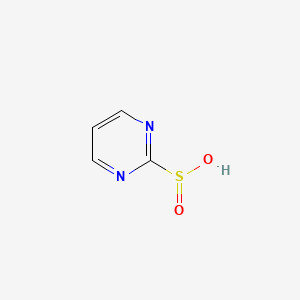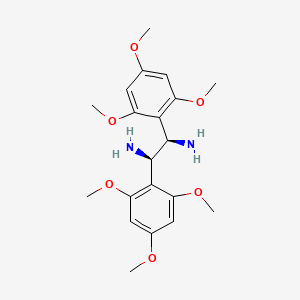
5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt is a complex organic compound that belongs to the class of naphthalene sulfonates. This compound is known for its unique structural properties and its applications in various scientific fields, including biochemistry and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt typically involves multiple steps. One common method starts with the preparation of 5-Dimethylaminonaphthalene-1-sulfonyl chloride, which is then reacted with sarcosine and dicyclohexylamine under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the labeling of biomolecules for fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Wirkmechanismus
The mechanism of action of 5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. This binding can affect various cellular pathways, leading to changes in cellular behavior and responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Dimethylaminonaphthalene-1-sulfonyl chloride: Known for its use in biochemistry as a labeling reagent.
Dansyl chloride: Another naphthalene sulfonate used for similar purposes.
Uniqueness
5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt stands out due to its specific structural features, which provide unique binding properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions .
Eigenschaften
Molekularformel |
C27H41N3O4S |
|---|---|
Molekulargewicht |
503.7 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]acetic acid |
InChI |
InChI=1S/C15H18N2O4S.C12H23N/c1-16(2)13-8-4-7-12-11(13)6-5-9-14(12)22(20,21)17(3)10-15(18)19;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-9H,10H2,1-3H3,(H,18,19);11-13H,1-10H2 |
InChI-Schlüssel |
FBEWPUHYPBSUGW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)CC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


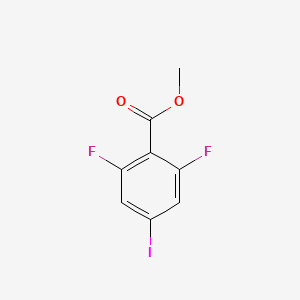
![5,6-Dihydroimidazo[2,1-b]thiazol-3-amine](/img/structure/B15247717.png)

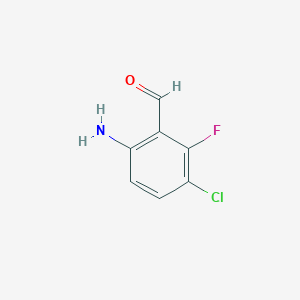
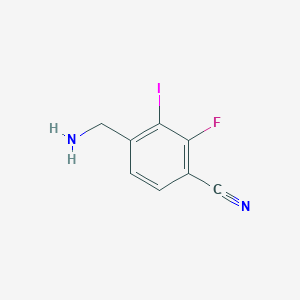

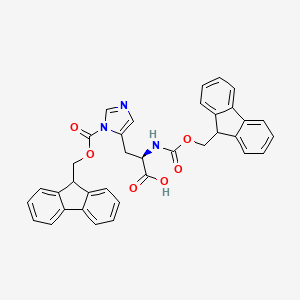
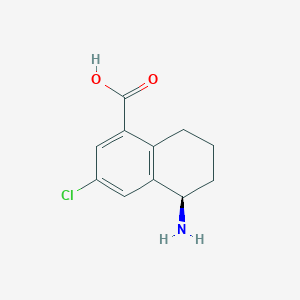
![N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide](/img/structure/B15247768.png)
